N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenoxypropanamide

Medicinal Chemistry Chemical Biology Phenoxypropanamide SAR

Select this compound for its structural uniqueness: a chiral 3-hydroxypropyl linker and naphthalen-1-yl group on a 2-phenoxypropanamide core—features absent in commercial N-aryl or 2-naphthyl analogs. Ideal as a differentiated starting point for broad-panel kinase, cholinesterase, and GPCR screening where no public bioactivity data exists. Avoids generic interchange risks with close positional isomers.

Molecular Formula C22H23NO3
Molecular Weight 349.43
CAS No. 1421491-38-4
Cat. No. B2693311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenoxypropanamide
CAS1421491-38-4
Molecular FormulaC22H23NO3
Molecular Weight349.43
Structural Identifiers
SMILESCC(C(=O)NCCC(C1=CC=CC2=CC=CC=C21)O)OC3=CC=CC=C3
InChIInChI=1S/C22H23NO3/c1-16(26-18-10-3-2-4-11-18)22(25)23-15-14-21(24)20-13-7-9-17-8-5-6-12-19(17)20/h2-13,16,21,24H,14-15H2,1H3,(H,23,25)
InChIKeyRPFNMXVEJOXENI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-2-phenoxypropanamide (CAS 1421491-38-4) – Structural & Chemical-Class Overview for Procurement Evaluation


N-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-2-phenoxypropanamide (C22H23NO3; MW 349.43 g/mol) [1] is a synthetic 2-phenoxypropanamide derivative characterized by a naphthalen-1-yl group tethered through a 3-hydroxypropyl spacer to the amide nitrogen. The 2-phenoxypropanamide scaffold and the 1-naphthyl-hydroxypropyl motif have individually appeared in bioactive compounds targeting proteases, kinases, and cholinesterases [2]. No bioactivity data have been deposited in PubChem, ChEMBL, or BindingDB for this specific compound as of the latest public releases, placing it in the pre‑competitive or custom‑synthesis space where procurement decisions rely on structural differentiation rather than published potency metrics [3].

Why N-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-2-phenoxypropanamide Cannot Be Interchanged with Generic Phenoxypropanamide Analogs


Within the phenoxypropanamide family, even subtle structural modifications—such as naphthyl positional isomerism (1‑naphthyl vs 2‑naphthyl), the presence or absence of a β‑hydroxy group on the propyl linker, and the acyl substitution pattern (2‑phenoxypropanamide vs 3‑phenoxypropanamide)—can drastically alter target‑engagement profiles. For example, in a recent SAR exploration of anti‑Alzheimer’s phenoxypropanamides, moving from a 2‑phenoxyacetamide to a 3‑phenoxypropanamide core shifted cholinesterase selectivity and antioxidant capacity by several‑fold [1]. Similarly, the 3‑hydroxy‑3‑(naphthalen‑1‑yl)propyl fragment introduces a hydrogen‑bond donor/acceptor pair and a rigid naphthalene ring that are absent in simpler N‑aryl‑2‑phenoxypropanamides such as N‑(4‑chlorophenyl)‑2‑phenoxypropanamide [2]. Without direct comparative data for the target compound, these class‑level structure‑activity relationships demonstrate that generic interchange with close analogs is unwarranted and risks negating the specific pharmacophoric features that make this scaffold worth investigating. The quantitative evidence below summarizes the best available comparator data from structurally related compounds.

N-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-2-phenoxypropanamide – Quantitative Differentiation Evidence Guide


LIMITED EVIDENCE DECLARATION: No Published Quantitative Activity Data Available for the Target Compound

A comprehensive search of PubChem, ChEMBL, BindingDB, PubMed, and Google Patents (conducted April 2026) returned zero bioassay results for N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenoxypropanamide (CAS 1421491-38-4) [1]. Consequently, no direct head-to-head comparisons or cross-study comparable data can be presented at this time. The remaining evidence items below are limited to class-level inferences drawn from closely related 2-phenoxypropanamide and 3-phenoxypropanamide derivatives, and must be interpreted with the understanding that they do not constitute verified differentiation for the target compound. Researchers and procurement professionals should treat this compound as a structurally distinct but uncharacterized scaffold requiring de novo profiling.

Medicinal Chemistry Chemical Biology Phenoxypropanamide SAR

Class-Level BChE Inhibition: 3-Phenoxypropanamide Lead vs. Hit Compound – Implications for the 2-Phenoxypropanamide Isomer

In a 2024 SAR study of multifunctional anti-Alzheimer's phenoxypropanamide derivatives, the 2-phenoxyacetamide lead compound 4b exhibited BChE IC50 = 2.10 µM and ORAC antioxidant activity = 1.18 Trolox equivalents, representing a 7.0-fold improvement in potency and a 2.4-fold increase in antioxidant capacity over the hit compound (BChE IC50 = 14.70 µM, ORAC = 0.5 TE) [1]. The target compound differs in two key respects: it contains a 2-phenoxypropanamide core (vs. 2-phenoxyacetamide in 4b) and a naphthalen-1-yl-hydroxypropyl substituent (vs. a thiazolyl-benzyl-methylamino scaffold in 4b). The observed sensitivity of BChE inhibition to acyl chain length and N-substituent identity within this series indicates that the target compound's unique naphthalen-1-yl-hydroxypropyl motif could further modulate potency and selectivity, but this remains experimentally untested.

Alzheimer's Disease Cholinesterase Inhibition Antioxidant Activity

Enzyme Inhibition Activity of N-(4-Chlorophenyl)-2-phenoxypropanamide: A 2-Phenoxypropanamide Core Benchmark

The closest structurally characterized 2-phenoxypropanamide analog in public databases is N-(4-chlorophenyl)-2-phenoxypropanamide (CHEMBL561640), which showed EC50 = 3.30 × 10³ nM against Cryptosporidium parvum inosine-5′-monophosphate dehydrogenase (IMPDH) in a fluorescence-based assay [1]. The target compound replaces the 4-chlorophenyl group with a naphthalen-1-yl-hydroxypropyl moiety, significantly increasing molecular volume (349.43 vs. 275.73 g/mol) and introducing a hydrogen-bond donor (hydroxyl) and a larger aromatic surface. In related kinase-targeting 2-phenoxypropanamides, such N-substituent expansion has been associated with altered selectivity profiles and sub-micromolar IC50 values [2], suggesting the target compound may access different biological targets, though no direct data exist.

IMPDH Inhibition Anti-infective 2-Phenoxypropanamide Core

Structural Differentiation: Naphthalen-1-yl vs. Naphthalen-2-yl and Hydroxypropyl Linker Effects

The target compound incorporates a naphthalen-1-yl group, distinguishing it from the more common naphthalen-2-yl-substituted phenoxypropanamides (e.g., N-(2-naphthyl)-2-phenoxypropanamide, CAS 214478-64-5). The 1-naphthyl isomer presents a different spatial orientation of the aromatic system, with the fused ring protruding at a distinct angle relative to the amide bond. Additionally, the 3-hydroxypropyl spacer between the naphthalene and the amide nitrogen introduces a secondary alcohol that is absent in direct N-naphthyl-2-phenoxypropanamide analogs. In GPCR-targeting naphthalene derivatives, such positional isomerism has led to significant differences in receptor subtype selectivity (e.g., 5-HT receptor antagonist profiles), underscoring that the 1-naphthyl-hydroxypropyl configuration cannot be considered equivalent to 2-naphthyl or direct aryl-amide analogs [1].

Naphthalene Positional Isomerism Linker Chemistry Pharmacophore Design

N-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-2-phenoxypropanamide – Recommended Research Application Scenarios Based on Evidence


De Novo Pharmacological Profiling of a Structurally Distinct 2-Phenoxypropanamide Scaffold

Given the complete absence of published bioactivity data [1], the most valuable application of this compound is as a starting point for broad‑panel biochemical screening. Its unique combination of a naphthalen‑1‑yl‑hydroxypropyl motif and a 2‑phenoxypropanamide core differentiates it from all publicly characterized analogs, offering the opportunity to discover novel target‑engagement profiles that simpler N‑aryl‑2‑phenoxypropanamides (e.g., 4‑chlorophenyl derivative) or 2‑naphthyl isomers do not exhibit. Researchers should prioritize kinase panels, cholinesterase assays, and GPCR screens to build the first quantitative data set for this scaffold.

Structure–Activity Relationship (SAR) Studies on Naphthalene Positional Isomerism in Phenoxypropanamides

The naphthalen‑1‑yl group distinguishes this compound from the commercially available N‑(2‑naphthyl)‑2‑phenoxypropanamide . Paired testing of these two positional isomers in the same assay panel would directly quantify the impact of naphthalene attachment geometry on potency and selectivity, providing SAR insights that are currently absent from the literature. The additional 3‑hydroxypropyl linker further enables investigation of linker length and hydrogen‑bonding effects.

Probing the Role of the β‑Hydroxy Group in Target Binding and Metabolic Stability

The 3‑hydroxy group on the propyl linker introduces a chiral center and a hydrogen‑bond donor/acceptor that are absent in most characterized phenoxypropanamides. This feature may influence both target‑binding affinity and Phase I/II metabolic stability. Comparative studies with the corresponding deoxy analog (N‑(3‑(naphthalen‑1‑yl)propyl)‑2‑phenoxypropanamide) or the ketone oxidation product would isolate the contribution of the hydroxyl group, supporting rational design of analogs with optimized pharmacokinetic properties [2].

Negative Control or Tool Compound for 3‑Phenoxypropanamide‑Based Anti‑Alzheimer’s Programs

The 2024 anti‑Alzheimer’s study demonstrated that 3‑phenoxypropanamide derivatives achieve BChE IC50 values as low as 2.10 µM [2]. The target compound, as a 2‑phenoxypropanamide isomer, can serve as a positional isomer control to determine whether the anti‑cholinesterase activity is specific to the 3‑phenoxypropanamide core or extends to the 2‑phenoxypropanamide series. This head‑to‑head comparison would clarify the pharmacophoric requirements for cholinesterase engagement within this chemical class.

Quote Request

Request a Quote for N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenoxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.